molecular formula C9H12N2O2 B7856903 N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide

N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide

Cat. No.: B7856903
M. Wt: 180.20 g/mol
InChI Key: JXBIHEYWYAMPRU-UHFFFAOYSA-N
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Description

N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide is a chemical compound that belongs to the class of hydroxamic acids It is characterized by the presence of a hydroxylamine group (-NHOH) attached to an ethanimidamide moiety, which is further substituted with a 3-methoxyphenyl group

Synthetic Routes and Reaction Conditions:

  • Hydroxylamine Derivatization: The compound can be synthesized by reacting 2-(3-methoxyphenyl)ethanimidamide with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, often at room temperature.

  • Reductive Amination:

Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and solvents is optimized to minimize by-products and enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitro compounds.

  • Reduction: Reduction reactions can convert the compound into its amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Oximes and nitro derivatives.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Various substituted hydroxamic acids.

Scientific Research Applications

Chemistry: N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of certain enzymes involved in disease processes. Industry: The compound finds applications in the manufacturing of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide exerts its effects involves the interaction with specific molecular targets. It acts as an enzyme inhibitor, binding to the active sites of enzymes and preventing their catalytic activity. The exact pathways and molecular targets vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide: Similar structure with a 4-methoxyphenyl group instead of 3-methoxyphenyl.

  • N'-hydroxy-2-(2-methoxyphenyl)ethanimidamide: Similar structure with a 2-methoxyphenyl group instead of 3-methoxyphenyl.

Uniqueness: N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The 3-methoxyphenyl group provides distinct electronic and steric effects compared to other positional isomers.

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Biological Activity

N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by the following properties:

  • Molecular Formula : C10_{10}H12_{12}N2_2O2_2
  • Molecular Weight : 210.23 g/mol
  • Functional Groups : Hydroxyl (-OH), Methoxy (-OCH3_3), and Imidamide group

The presence of hydroxyl and methoxy groups enhances the compound's solubility and reactivity, making it a candidate for various biological applications.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits several biological activities, including:

  • Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Anticancer Properties : Evidence suggests that it may slow the growth of cancer cells through enzyme inhibition.

The following table summarizes the biological activities observed in related compounds:

Compound NameStructure FeaturesBiological Activity
N'-hydroxy-2-[(4-methoxyphenyl)methoxy]ethanimidamideMethoxy group at 4-positionPotential anti-inflammatory effects
N'-hydroxy-2-[(2-methoxyphenyl)methoxy]ethanimidamideMethoxy group at 2-positionLimited biological activity
N'-hydroxy-2-[(3-ethoxyphenyl)methoxy]ethanimidamideEthoxy instead of methoxyAntimicrobial properties

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes. The hydroxyl group can form hydrogen bonds with active sites, while the methoxyphenyl group can interact with hydrophobic pockets, enhancing binding affinity. This dual interaction potentially modulates various biochemical pathways, leading to observed anti-inflammatory and anticancer effects.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    • A study assessed the compound's effects on NO production in LPS-induced RAW 264.7 cells, indicating a mild inhibitory effect on inflammation markers (IC50_{50} = 24.40 μM) .
  • Anticancer Activity :
    • Research demonstrated that derivatives of similar compounds exhibited significant cytotoxicity against various cancer cell lines, with some showing IC50_{50} values as low as 1.5 μM in melanoma cells, suggesting a promising therapeutic potential for this compound .
  • Enzyme Inhibition Studies :
    • Molecular docking studies indicated that the compound could effectively bind to target enzymes involved in cancer proliferation pathways, supporting its role as a potential drug candidate .

Future Directions

Given the preliminary findings on the biological activity of this compound, further research is warranted. Future studies should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and pharmacodynamics of the compound.
  • Mechanistic Studies : To elucidate specific pathways influenced by this compound.
  • Clinical Trials : To assess safety and efficacy in humans.

Properties

IUPAC Name

N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBIHEYWYAMPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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